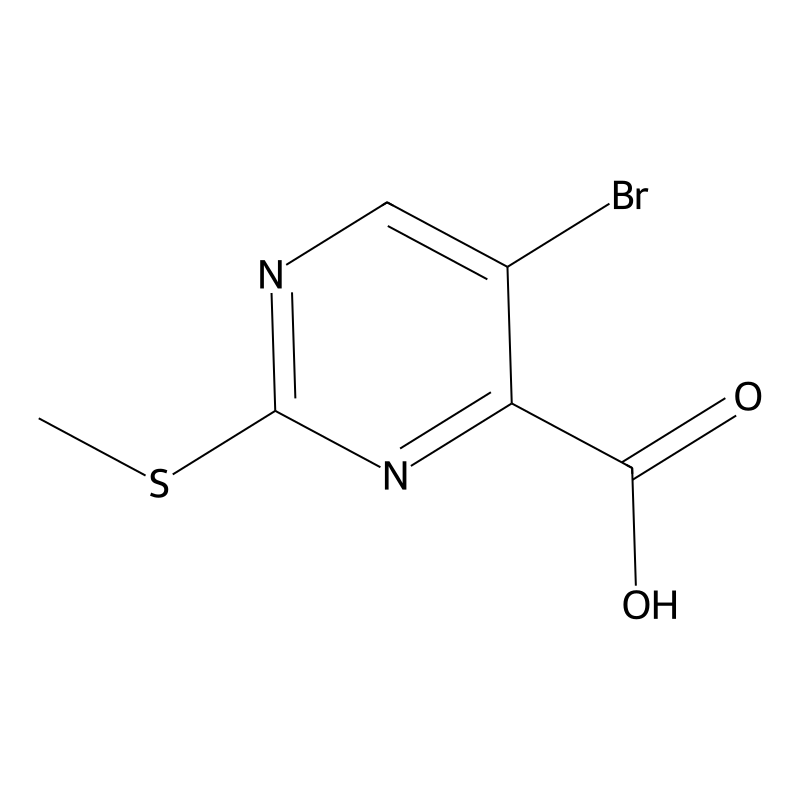

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential as a Building Block for Pharmaceutical Development

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid (5-Br-2-MeS-PCA) holds potential as a valuable building block for the synthesis of diverse pharmaceutical agents. Its chemical structure incorporates a pyrimidine ring, a common scaffold found in numerous clinically relevant drugs, including antiviral medications and anti-cancer agents []. The presence of the bromine and methylthio groups further enhances its potential for chemical modification, allowing for the creation of various analogues with potentially diverse therapeutic properties []. However, it is essential to note that 5-Br-2-MeS-PCA itself has not been extensively investigated for its own pharmacological activity, and further research is needed to explore its potential as a drug candidate.

Applications in Medicinal Chemistry Research

5-Br-2-MeS-PCA serves as a valuable tool in medicinal chemistry research, particularly in structure-activity relationship (SAR) studies. By introducing this building block into different molecular frameworks, researchers can systematically evaluate the impact of specific chemical modifications on the biological activity of the resulting compounds. This approach allows for the identification of key structural elements crucial for desired therapeutic effects, ultimately aiding in the optimization of drug candidates [].

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is a heterocyclic organic compound characterized by its pyrimidine ring structure with a bromine atom and a methylthio group. Its molecular formula is , and it has a molecular weight of approximately 249.09 g/mol. The compound appears as a crystalline powder, typically white to light yellow in color, and has a melting point of around 177 °C .

The compound's structure includes:

- A bromine atom at the 5-position of the pyrimidine ring.

- A methylthio group at the 2-position.

- A carboxylic acid functional group at the 4-position, which contributes to its acidic properties.

Currently, there is no scientific literature readily available on the specific mechanism of action of 5-Br-2-MeSPy-4-COOH in biological systems.

- Safety data is not readily available on supplier websites or in open-source scientific literature [, ]. As a general precaution, any unknown compound should be handled with care in a well-ventilated fume hood using appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions, allowing for the synthesis of various derivatives.

- Decarboxylation: Under certain conditions, the carboxylic acid group may undergo decarboxylation, leading to the formation of other pyrimidine derivatives.

- Condensation Reactions: The carboxylic acid can react with amines or alcohols to form amides or esters, respectively.

Research indicates that 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid exhibits notable biological activities, particularly in pharmacology. It has been studied for its potential as:

- Antimicrobial Agents: It shows activity against various bacterial strains.

- Anticancer Properties: Preliminary studies suggest it may inhibit certain cancer cell lines, although further research is required to fully understand its mechanisms and efficacy.

Several methods have been documented for synthesizing 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid:

- Bromination of Pyrimidines: Starting from 2-(methylthio)pyrimidine-4-carboxylic acid, bromination can be achieved using brominating agents such as N-bromosuccinimide.

- Carboxylation Reactions: The introduction of the carboxylic acid group can be accomplished through reactions involving carbon dioxide in the presence of bases.

- Multi-step Synthesis: A combination of alkylation and functionalization reactions can yield this compound from simpler precursors.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid finds applications in several fields:

- Pharmaceutical Industry: Utilized as an intermediate in the synthesis of various drugs and bioactive compounds.

- Agricultural Chemistry: Investigated for potential use in developing new pesticides or herbicides due to its biological activity.

- Research and Development: Employed in studies related to nucleic acids and enzyme inhibition.

Interaction studies have focused on how 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid interacts with biological targets:

- Protein Binding Studies: Investigations into its binding affinity with specific proteins have shown promise for drug development.

- Receptor Interaction: Studies suggest potential interactions with various receptors, indicating its role in modulating biological pathways.

Several compounds share structural similarities with 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid. Here is a comparison highlighting their uniqueness:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate | 0.94 | Ester derivative; different functional group at the carboxyl position |

| 5-Bromo-2-(methylsulfonyl)pyrimidine-4-carboxylic acid | 0.85 | Contains a sulfonyl group instead of a methylthio group |

| 5-Bromo-4-pyrimidinecarboxylic acid | 0.78 | Lacks the methylthio substituent; simpler structure |

| 5-Amino-2-(methylthio)pyrimidine-4-carboxylic acid | 0.77 | Contains an amino group instead of bromine |

| 2-Methylsulfanylpyrimidine-4-carboxylic acid | 0.83 | No bromination; different substitution pattern |

These comparisons illustrate how variations in substituents affect the chemical properties and potential applications of similar compounds while emphasizing the unique characteristics of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

The synthesis of 5-bromo-2-(methylthio)pyrimidine-4-carboxylic acid (CAS 50593-92-5) emerged from advancements in heterocyclic chemistry during the mid-20th century. Early methodologies involved condensation reactions between mucobromic acid and acetamidine hydrochloride in ethanol, yielding the compound at 42% efficiency under sodium ethoxide catalysis. By the 2010s, optimized protocols using dimethylformamide (DMF) and methyl mercaptan improved yields to 75%, reflecting progress in nucleophilic substitution techniques. The compound’s structural complexity—combining bromine, methylthio, and carboxylic acid groups—made it a focus for synthetic organic chemists exploring regioselective functionalization of pyrimidine cores.

Table 1: Key Historical Synthesis Methods

| Year | Reactants | Catalyst | Yield | Source |

|---|---|---|---|---|

| 2011 | Mucobromic acid, acetamidine HCl | Sodium ethoxide | 42% | |

| 2016 | 5-Bromo-2-chloropyrimidine, MeSH | DMF | 75% |

Significance in Heterocyclic Chemistry

This compound exemplifies the strategic modification of pyrimidine scaffolds, which are foundational to nucleic acids and pharmaceuticals. The bromine atom at position 5 enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), while the methylthio group at position 2 serves as a directing group for further substitutions. Its carboxylic acid moiety at position 4 allows conjugation with amines or alcohols, facilitating drug candidate development. Researchers have leveraged these features to synthesize marine alkaloid analogs and kinase inhibitors, underscoring its versatility.

Classification within Pyrimidine Derivatives

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid belongs to the monosubstituted pyrimidine class, characterized by:

- Halogenation: Bromine at position 5, enabling participation in transition-metal-catalyzed reactions.

- Thioether functionalization: Methylthio group at position 2, which can be oxidized to sulfone or sulfoxide derivatives.

- Carboxylic acid: Enhances solubility and enables peptide bond formation or esterification.

Table 2: Structural Comparison of Pyrimidine Derivatives

| Compound | Position 2 | Position 4 | Position 5 |

|---|---|---|---|

| Thymine | Methyl | Keto | Hydrogen |

| 5-Fluorouracil | Hydrogen | Keto | Fluorine |

| 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid | Methylthio | Carboxylic acid | Bromine |

This classification positions the compound as a multifunctional building block for drug discovery and materials science. Its unique substitution pattern differentiates it from simpler pyrimidines like uracil or cytosine, enabling specialized applications in medicinal chemistry.

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid exists as a solid under standard conditions (20°C) [1] [2] [3]. The compound typically appears as a crystalline powder with coloration ranging from white to light yellow to light orange [4] [5]. Some suppliers describe the appearance as varying from white to yellow to light brown solid [6]. The physical form is consistently reported as a crystalline powder across multiple commercial sources [3] [4].

The compound maintains its solid crystalline structure under normal storage conditions, with no evidence of polymorphism or phase transitions reported in the literature. The consistent crystalline nature across different suppliers suggests good manufacturing reproducibility and inherent stability of the crystal form [2] [4].

Melting and Decomposition Points

The melting behavior of 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid shows some variation in reported values, likely due to different analytical methods and purity levels. Two primary ranges are consistently reported:

Decomposition Range: 158-162°C with decomposition [1] [7] [8] [9]

Sharp Melting Point: 177°C [10] [11] [3] [4]

| Source | Melting Point (°C) | Notes |

|---|---|---|

| ChemicalBook | 158-162 (dec.) | Decomposition observed |

| VWR/TCI | 177 | Sharp melting point |

| Apollo Scientific | 158-162 (dec.) | Decomposition observed |

| Sigma-Aldrich | 158-162 (dec.) | Decomposition observed |

The discrepancy between these values likely reflects different measurement conditions and sample purity. The decomposition range of 158-162°C is more frequently cited and appears to represent the thermal breakdown of the compound rather than true melting [1] [7] [8]. The higher value of 177°C may represent a more purified sample or different analytical conditions [10] [11] [3].

Solubility Parameters

Aqueous Solubility

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid exhibits very low aqueous solubility. While specific quantitative data for the carboxylic acid form is limited, the related methyl ester derivative shows slight solubility in water at 0.42 g/L [12] [13]. Given the presence of the carboxylic acid functional group, which can participate in hydrogen bonding, the free acid form may have slightly higher water solubility than the ester, but it remains classified as poorly soluble in aqueous media [14] [15].

The low aqueous solubility is attributed to the compound's heterocyclic structure, the presence of the bromine substituent, and the hydrophobic methylthio group, which collectively reduce water compatibility [14] [15].

Organic Solvent Compatibility

The compound demonstrates good solubility in polar aprotic solvents, particularly dimethylformamide (DMF) and dimethylsulfoxide (DMSO) [14] [16]. Research on related pyrimidine derivatives indicates that DMSO generally provides better solubility than DMF due to its higher dielectric constant (46.6 vs 36.7) [16] [17].

Based on storage and handling recommendations, the compound shows limited compatibility with protic solvents such as ethanol and methanol [18] [19]. The compound is described as insoluble in water and ethanol in some analytical applications [19] [20].

Acid-Base Properties

pKa Determination

The predicted pKa value for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is 1.31 ± 0.10 [1] [8] [6]. This value is characteristic of a strong carboxylic acid, indicating that the compound will be predominantly ionized under physiological pH conditions.

The low pKa value reflects the electron-withdrawing effects of both the bromine atom and the pyrimidine ring system, which stabilize the conjugate base through resonance and inductive effects [1] [8].

Ionization Behavior

With a pKa of approximately 1.31, 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid will exist predominantly in its ionized form (carboxylate anion) at physiological pH (7.4) [1] [8]. The ionization state significantly impacts the compound's solubility, with the ionized form showing enhanced water solubility compared to the neutral acid form.

At pH values below 1.31, the compound exists primarily as the neutral acid, while at pH values above 1.31, the ionized carboxylate form predominates. This ionization behavior is crucial for understanding the compound's behavior in biological systems and formulation considerations [1] [8].

Stability Characteristics

Thermal Stability

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid exhibits limited thermal stability, with decomposition occurring at 158-162°C [1] [7] [8] [9]. The decomposition process involves the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen halides, sulfur oxides, and bromine [18].

The thermal decomposition mechanism likely involves the initial breakdown of the carboxylic acid group, followed by degradation of the pyrimidine ring and loss of the bromine and methylthio substituents [18]. Storage recommendations specify avoiding heating above 150°C to prevent decomposition [18].

Photostability

The compound demonstrates photosensitivity and requires protection from light during storage [1] [2] [4]. Storage recommendations consistently specify keeping the compound in a dark place to prevent photodegradation [1] [8] [6]. The photosensitivity is likely due to the presence of the bromine substituent and the extended conjugated system of the pyrimidine ring, which can absorb UV radiation and undergo photochemical reactions [4].

Oxidative Stability

5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid shows moderate oxidative stability due to the presence of the methylthio group. Research indicates that methylthio (-SCH₃) substituents provide better stability against oxidation compared to free sulfhydryl (-SH) groups . However, the compound should still be stored away from oxidizing agents to prevent degradation [12] [18].

The methylthio group can undergo oxidation to form sulfoxide or sulfone derivatives under harsh oxidative conditions, but under normal storage conditions, this oxidation is minimal .

Crystallographic Data

Specific crystallographic data for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid is not readily available in the current literature. However, related pyrimidine derivatives have been characterized using X-ray crystallography, providing insights into the structural characteristics of this class of compounds [22] [23].

Studies on similar bromopyrimidine derivatives indicate that these compounds typically crystallize in monoclinic or orthorhombic space groups with planar pyrimidine ring systems [22] [23]. The presence of intermolecular hydrogen bonding through the carboxylic acid group is expected to influence the crystal packing arrangement [22].

The lack of specific crystallographic data for this compound represents an area where additional research would be valuable for complete structural characterization. X-ray diffraction studies would provide definitive information about bond lengths, bond angles, and crystal packing arrangements [22] [23].

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₅BrN₂O₂S | Elemental Analysis |

| Molecular Weight | 249.08-249.09 g/mol | Mass Spectrometry |

| Crystal System | Not determined | X-ray Diffraction |

| Space Group | Not determined | X-ray Diffraction |

| Unit Cell Parameters | Not determined | X-ray Diffraction |

| Density (calculated) | 1.91 ± 0.1 g/cm³ | Prediction |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant